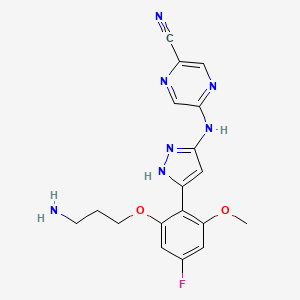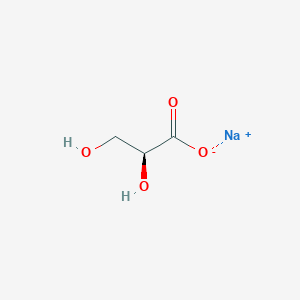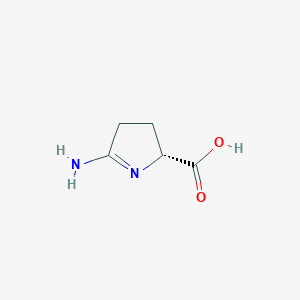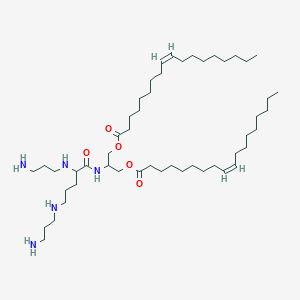
Dosper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOSPER is a polycationic liposomal compound used primarily for nucleic acid delivery in both in vivo and in vitro settings . It is a member of the cationic lipid family, which are known for their ability to form complexes with DNA and facilitate gene transfer. This compound has been widely studied for its efficiency in transfecting cells, making it a valuable tool in gene therapy and molecular biology research .
Preparation Methods
The key component of DOSPER is 5-carboxyspermine, which forms the polyamine head-group carrying four positive charges . The synthesis of Boc-protected 5-carboxyspermine involves cyanoethylation and direct catalytic reduction of nitriles using nickel (II) chloride, sodium borohydride, and di-tert-butyl dicarbonate (BOC2O) in a one-pot two-reaction process . This method is efficient and convenient, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
DOSPER undergoes various chemical reactions, primarily focusing on its interaction with nucleic acids. It forms lipoplexes, which are complexes of cationic lipids and DNA, facilitating gene transfer . The major reactions include:
Complexation: this compound forms complexes with DNA through electrostatic interactions.
Transfection: The lipoplexes are taken up by cells, where the DNA is released and expressed.
Stability: This compound is stable in the presence of serum, which is crucial for its effectiveness in vivo.
Scientific Research Applications
DOSPER is extensively used in scientific research, particularly in the fields of gene therapy, molecular biology, and biotechnology. Its applications include:
Gene Therapy: This compound is used to deliver therapeutic genes to target cells, offering a potential treatment for genetic disorders.
Molecular Biology: It is employed in transfection studies to introduce foreign DNA into cells for research purposes.
Biotechnology: This compound is used in the development of DNA vaccines and other therapeutic applications.
Mechanism of Action
. These complexes are taken up by cells through endocytosis. Once inside the cell, the DNA is released from the lipoplex and transported to the nucleus, where it can be transcribed and translated into proteins. The polyamine head-group of DOSPER plays a crucial role in stabilizing the complex and facilitating its uptake by cells .
Comparison with Similar Compounds
DOSPER is similar to other cationic lipids such as DOGS and DOSPA, which also contain polyamine head-groups . this compound is unique in its ability to transfect cells in the presence of serum, which enhances cell survival and transfection efficiency . This feature makes this compound particularly advantageous for in vivo applications. Other similar compounds include Lipofectamine, which is also used for gene transfer but may not perform as well in the presence of serum .
Properties
Molecular Formula |
C50H97N5O5 |
|---|---|
Molecular Weight |
848.3 g/mol |
IUPAC Name |
[2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H97N5O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)59-44-46(55-50(58)47(54-43-35-40-52)36-33-41-53-42-34-39-51)45-60-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46-47,53-54H,3-16,21-45,51-52H2,1-2H3,(H,55,58)/b19-17-,20-18- |
InChI Key |
ZBZZCPZWMAUTSW-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(NC(=O)C(NCCCN)CCCNCCCN)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)NC(=O)C(CCCNCCCN)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

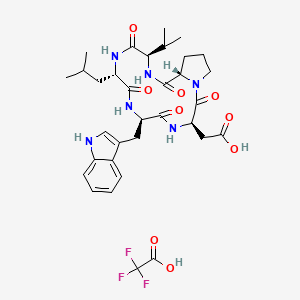
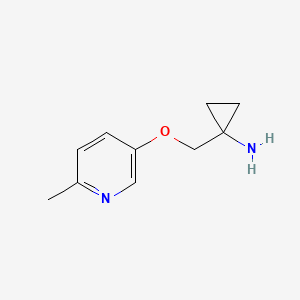

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)
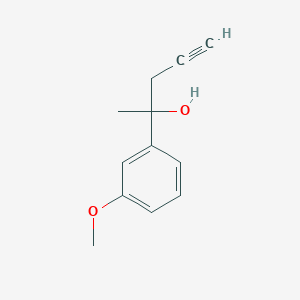
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

